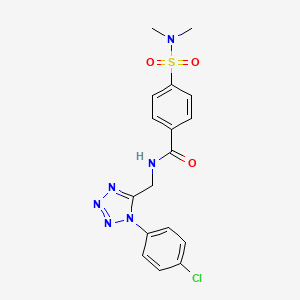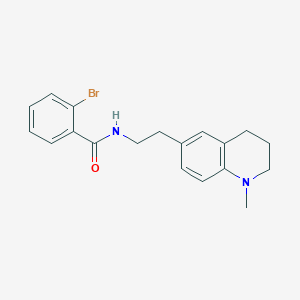
bis(diméthylcarbamate) de naphtalène-1,5-diyle
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-[(dimethylcarbamoyl)oxy]naphthalen-1-yl N,N-dimethylcarbamate is a chemical compound known for its unique structure and properties. It is used in various scientific research applications due to its specific chemical characteristics.
Applications De Recherche Scientifique
5-[(dimethylcarbamoyl)oxy]naphthalen-1-yl N,N-dimethylcarbamate is used in various fields of scientific research:
Chemistry: As a reagent in organic synthesis and as a model compound for studying reaction mechanisms.
Biology: In the study of enzyme inhibition and as a probe for investigating biological pathways.
Industry: Used in the development of new materials and as an intermediate in the synthesis of other chemical compounds.
Mécanisme D'action
Target of Action
Naphthalene-1,5-diyl bis(dimethylcarbamate), also known as 5-[(dimethylcarbamoyl)oxy]naphthalen-1-yl N,N-dimethylcarbamate, is a compound that has been studied for its potential applications in the field of polymer solar cells . The primary targets of this compound are the polymer acceptors used in these solar cells . These acceptors are crucial for the performance of the solar cells, as they are responsible for the absorption of light and the subsequent generation of electrical energy .
Mode of Action
This compound interacts with its targets by enhancing their electron affinity and electron mobility . This is achieved through the compound’s strong electron affinity and high electron mobility, which are properties that have made it a subject of interest for use in polymer solar cells . The interaction of the compound with its targets results in an improvement in the fill factor and power conversion efficiency of the solar cells .
Biochemical Pathways
It is known that the compound’s interaction with its targets can facilitate charge separation and transportation , which are crucial processes in the functioning of polymer solar cells .
Result of Action
The action of this compound results in an enhancement of the performance of polymer solar cells . Specifically, it improves the fill factor and power conversion efficiency of these cells . This is achieved through the compound’s interaction with the polymer acceptors in the cells, which facilitates charge separation and transportation .
Action Environment
The action of this compound can be influenced by various environmental factors. For instance, the performance of polymer solar cells can be affected by temperature, light intensity, and the presence of other materials . .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 5-[(dimethylcarbamoyl)oxy]naphthalen-1-yl N,N-dimethylcarbamate typically involves the reaction of naphthalen-1-ol with dimethylcarbamoyl chloride in the presence of a base such as pyridine. The reaction is carried out under controlled temperature conditions to ensure the formation of the desired product.
Industrial Production Methods
In industrial settings, the production of this compound may involve more scalable methods, such as continuous flow synthesis, which allows for better control over reaction conditions and yields. The use of automated systems can also enhance the efficiency and consistency of the production process.
Analyse Des Réactions Chimiques
Types of Reactions
5-[(dimethylcarbamoyl)oxy]naphthalen-1-yl N,N-dimethylcarbamate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, where the dimethylcarbamoyl group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of naphthoquinone derivatives.
Reduction: Formation of naphthalen-1-ylamine derivatives.
Substitution: Formation of substituted naphthalen-1-yl carbamates.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 6-(Naphthalen-1-yl)benzo[b]pyrrolo[1,2-d][1,4]oxazepin-7-yl dimethylcarbamate
- Dimethyl-carbamic acid 5-naphthalen-1-yl-6-oxa-10b-aza-benzo[e]azulen-4-yl ester
Uniqueness
5-[(dimethylcarbamoyl)oxy]naphthalen-1-yl N,N-dimethylcarbamate is unique due to its specific structural features, which confer distinct chemical reactivity and biological activity
Propriétés
IUPAC Name |
[5-(dimethylcarbamoyloxy)naphthalen-1-yl] N,N-dimethylcarbamate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18N2O4/c1-17(2)15(19)21-13-9-5-8-12-11(13)7-6-10-14(12)22-16(20)18(3)4/h5-10H,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WXMMRUBDXGQDJF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C(=O)OC1=CC=CC2=C1C=CC=C2OC(=O)N(C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
302.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![7-(3-bromophenyl)-2-(3,4-dihydroisoquinolin-2(1H)-yl)thieno[3,2-d]pyrimidin-4(3H)-one](/img/new.no-structure.jpg)



![2-Chloro-N-[[2-(3-fluorophenoxy)pyridin-3-yl]methyl]acetamide](/img/structure/B2462075.png)
![N-[3,3'-dimethoxy-4'-(3-phenylpropanamido)-[1,1'-biphenyl]-4-yl]-3-phenylpropanamide](/img/structure/B2462077.png)
![5-(3-hydroxyphenyl)-8-thia-4,6-diazatricyclo[7.4.0.0,2,7]trideca-1(9),2(7),5-trien-3-one](/img/structure/B2462078.png)

![4-{[(4-chlorophenyl)methyl]sulfanyl}-2-[4-(propan-2-yl)phenyl]pyrazolo[1,5-a]pyrazine](/img/structure/B2462081.png)

![3-({1-[(2,3-Dihydro-1-benzofuran-5-yl)methyl]piperidin-4-yl}methyl)-3,4-dihydroquinazolin-4-one](/img/structure/B2462083.png)


